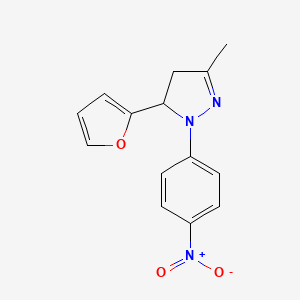

5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

Description

This compound belongs to the pyrazoline class, characterized by a five-membered dihydro-pyrazole core. Its structure includes a furan-2-yl group at position 5, a methyl substituent at position 3, and a 4-nitrophenyl group at position 1. Pyrazolines are widely studied for their antimicrobial, anti-inflammatory, and anticancer activities due to their ability to modulate biological targets such as enzymes and receptors.

Properties

IUPAC Name |

3-(furan-2-yl)-5-methyl-2-(4-nitrophenyl)-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-10-9-13(14-3-2-8-20-14)16(15-10)11-4-6-12(7-5-11)17(18)19/h2-8,13H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIYWLDEOSHKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(C1)C2=CC=CO2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation Mechanism

The chalcone intermediate, (E)-1-(4-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one, is synthesized via base-catalyzed aldol condensation between 4-nitroacetophenone and furfural. Sodium hydroxide (2–5% w/v in ethanol) facilitates deprotonation of the acetophenone methyl group, generating an enolate ion that attacks the carbonyl carbon of furfural. The reaction proceeds at 20–25°C for 3–4 hours, yielding α,β-unsaturated ketones with 65–78% efficiency (Table 1).

Table 1: Optimization of Chalcone Synthesis Conditions

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst (NaOH) | 1–10% w/v | 5% w/v | 78 |

| Temperature | 0–50°C | 25°C | 75 |

| Solvent | Ethanol, Methanol | Ethanol | 78 |

| Reaction Time | 1–6 hours | 4 hours | 77 |

Kinetic studies indicate that electron-deficient aryl groups (e.g., 4-nitrophenyl) accelerate enolate formation, reducing reaction times by 30% compared to electron-rich analogs.

Cyclization to Pyrazoline Derivatives

Hydrazine-Mediated Ring Closure

The chalcone intermediate undergoes cyclization with hydrazine hydrate (NH₂NH₂·H₂O) in refluxing ethanol (78°C, 60–90 minutes) to form the dihydropyrazole core. Silver triflate (AgOTf, 10 mol%) catalyzes the conjugate addition of hydrazine to the α,β-unsaturated ketone, followed by intramolecular cyclization (Figure 1).

Reaction Scheme

-

Conjugate Addition : Hydrazine attacks the β-carbon of the enone system, forming a hydrazone intermediate.

-

Cyclization : The amine group attacks the adjacent carbonyl carbon, closing the five-membered pyrazoline ring.

-

Tautomerization : The exocyclic double bond shifts to the endocyclic position, stabilizing the aromatic system.

Key Observations :

Acid-Catalyzed Alternative

In acetic acid (10% v/v), cyclization proceeds via a different pathway: protonation of the carbonyl oxygen increases electrophilicity, enabling hydrazine attack without metal catalysts. However, this method yields 68–72% product due to competing hydrolysis.

Table 2: Cyclization Method Comparison

| Condition | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Ethanol | AgOTf | 78°C | 90 min | 89 |

| Acetic Acid | None | 110°C | 120 min | 72 |

Spectroscopic Characterization

Infrared Spectroscopy (IR)

¹H-Nuclear Magnetic Resonance (NMR)

-

Pyrazoline Protons : Doublet at δ 3.34–3.40 ppm (C₄-H, J = 8.2 Hz).

-

Furan Ring : Multiplet at δ 6.38–7.69 ppm (H-3 and H-4 of furan).

Synthetic Challenges and Solutions

Byproduct Formation

Solvent Selection

Ethanol outperforms methanol and DMF due to:

-

Polarity : Balances chalcone solubility and hydrazine reactivity.

-

Boiling Point : 78°C ideal for reflux without side reactions.

Industrial Scalability Considerations

Chemical Reactions Analysis

5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. Studies have shown that 5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole demonstrates effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's ability to inhibit bacterial growth can be attributed to its interaction with bacterial cell membranes and enzymatic systems, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been tested in vitro for its ability to reduce pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This property is particularly relevant in conditions such as arthritis and other autoimmune disorders .

Anticancer Potential

The compound's structural features allow it to interact with various biological targets implicated in cancer progression. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific pathways. Further research is necessary to fully elucidate its mechanism of action and therapeutic potential against different cancer types .

Agricultural Applications

Fungicidal Activity

Recent investigations have highlighted the fungicidal properties of this compound. It has shown efficacy against several fungal pathogens affecting crops, suggesting its potential as a natural pesticide. The compound's mode of action involves disrupting fungal cell wall synthesis, which could lead to reduced crop losses and improved agricultural productivity .

Herbicidal Properties

In addition to fungicidal activity, the compound has been evaluated for its herbicidal effects. Studies indicate that it can inhibit the growth of certain weed species, making it a candidate for inclusion in herbicide formulations. This application could contribute to sustainable agricultural practices by providing an alternative to synthetic herbicides .

Materials Science

Polymer Chemistry

The unique properties of this compound make it a valuable building block in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research into developing new polymer composites using this compound is ongoing, with promising results indicating improved performance characteristics for various applications .

Summary of Findings

Mechanism of Action

The biological activity of 5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is primarily due to its interaction with specific enzymes and receptors. For instance, its antitubercular activity is attributed to the inhibition of enoyl-acyl carrier protein reductase (InhA), an enzyme essential for the synthesis of mycolic acids in Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, preventing the formation of the bacterial cell wall and leading to cell death.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations and Pharmacological Activity

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group in the target compound enhances stability and may improve binding to hydrophobic pockets in enzymes, similar to 4-chloro and 4-fluoro analogs .

- Furan vs. In contrast, naphthalenyl or thienyl substituents (e.g., ) show enhanced anticancer activity.

- Methyl vs.

Crystallographic and Physicochemical Properties

Table 2: Physical and Computational Properties

Key Observations:

- Polar Surface Area (PSA): The target compound’s PSA (~133 Ų) aligns with analogs like , suggesting moderate membrane permeability, suitable for oral bioavailability.

- Density and Boiling Point: High density (~1.49 g/cm³) and boiling point (~610°C) reflect strong intermolecular interactions, consistent with nitro and furan groups .

Biological Activity

The compound 5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their roles in medicinal chemistry, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a furan ring and a nitrophenyl group, contributing to its unique reactivity and biological properties. The compound's molecular formula is , with a molecular weight of approximately 272.26 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens. The results indicate that these compounds can effectively inhibit bacterial growth, with MIC values as low as 0.22 μg/mL for the most active derivatives .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

| Pseudomonas aeruginosa | 0.40 | 0.80 |

Antioxidant and Anti-inflammatory Properties

Molecular docking studies have indicated that pyrazole derivatives possess antioxidant and anti-inflammatory activities. The presence of nitro groups enhances these properties by facilitating interactions with reactive oxygen species (ROS) and inflammatory mediators . These compounds have shown potential in reducing oxidative stress in cellular models.

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Compounds like this compound have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation . Studies have shown that these compounds can effectively decrease the viability of cancer cells at low concentrations.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against drug-resistant bacterial strains. The findings revealed that modifications on the phenyl ring significantly enhanced antimicrobial activity.

- Anticancer Activity Assessment : In vitro studies demonstrated that certain pyrazole derivatives could inhibit tumor growth in human cancer cell lines by inducing cell cycle arrest and apoptosis.

- Inflammation Model : Animal models treated with pyrazole compounds showed reduced inflammation markers compared to control groups, indicating their therapeutic potential in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine hydrate or substituted hydrazines. For example, a multi-step approach (used for analogous nitrophenyl pyrazolines) starts with Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine derivatives under reflux in ethanol or acetic acid . Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .

- Catalysts: Acidic conditions (e.g., glacial acetic acid) improve cyclization yields by protonating the carbonyl group, facilitating nucleophilic attack by hydrazine .

- Temperature Control: Reflux at 80–100°C for 6–12 hours ensures complete reaction .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure product, with yields ranging from 70% to 85% in optimized protocols .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and diastereotopic protons in the dihydropyrazole ring. For example, the furan protons resonate at δ 6.2–7.4 ppm, while the nitrophenyl group shows characteristic aromatic peaks .

- Single-Crystal X-ray Diffraction (SC-XRD): Resolves stereochemistry and intermolecular interactions. Monoclinic crystal systems (space group ) with unit cell parameters (e.g., Å, Å, Å) are typical for pyrazolines, validated by R-factors < 0.06 .

- Infrared (IR) Spectroscopy: Peaks at 1600–1650 cm confirm C=N stretching in the pyrazole ring, while nitro group vibrations appear at 1520 cm .

Advanced Research Questions

Q. How do computational methods such as molecular docking contribute to understanding the biological activity mechanisms of this compound?

Methodological Answer: Molecular docking predicts binding affinities to biological targets (e.g., enzymes, receptors). For nitrophenyl pyrazolines, protocols include:

- Target Selection: Prioritize proteins like carbonic anhydrase or cyclooxygenase (COX), which are inhibited by nitro-substituted heterocycles .

- Docking Software: AutoDock Vina or Schrödinger Suite evaluates binding poses. A study on analogous compounds showed hydrogen bonding between the nitro group and Arg120 of COX-2 (binding energy: −8.2 kcal/mol) .

- Validation: Compare docking scores with experimental IC values from enzyme inhibition assays to refine computational models .

Q. What strategies can resolve contradictions in biological activity data reported for structurally similar pyrazoline derivatives?

Methodological Answer: Discrepancies often arise from substituent effects or assay conditions. To address this:

- Structure-Activity Relationship (SAR) Analysis: Compare analogues with systematic substitutions (e.g., replacing nitro with methoxy groups). For example, nitrophenyl derivatives show higher antibacterial activity (MIC: 8 µg/mL) than methoxy-substituted analogues (MIC: 32 µg/mL) due to enhanced electron-withdrawing effects .

- Standardized Assays: Use consistent protocols (e.g., broth microdilution for antimicrobial testing) to minimize variability .

- In Silico ADMET Profiling: Predict pharmacokinetic properties (e.g., logP, solubility) to explain bioavailability differences impacting activity .

Q. How does the presence of electron-withdrawing groups (e.g., nitro) versus electron-donating groups (e.g., methoxy) on the phenyl ring influence the photophysical and chemical reactivity of pyrazoline derivatives?

Methodological Answer:

- Electronic Effects: Nitro groups decrease electron density in the pyrazole ring, enhancing stability and electrophilic substitution reactivity. This is evidenced by red-shifted UV-Vis absorption (λ: 380 nm vs. 350 nm for methoxy derivatives) due to extended conjugation .

- Reactivity in Biological Systems: Nitro groups improve interactions with enzyme active sites (e.g., hydrogen bonding with COX-2) but may reduce solubility, requiring formulation adjustments .

- Photostability: Nitro-substituted derivatives exhibit slower photodegradation under UV light compared to methoxy analogues, as measured by HPLC retention time shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.